molecular formula C19H15BrN2O B14993489 N-benzyl-4-bromo-N-(pyridin-2-yl)benzamide

N-benzyl-4-bromo-N-(pyridin-2-yl)benzamide

Cat. No.: B14993489
M. Wt: 367.2 g/mol
InChI Key: HKXWWNRKPPBPCH-UHFFFAOYSA-N
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Description

Significance of Benzamide (B126) Derivatives in Contemporary Chemical Research

Benzamide derivatives, characterized by a carbonyl group attached to a nitrogen atom and a benzene (B151609) ring, form the structural core of numerous biologically active molecules. nih.govnih.gov Their prevalence in both natural products and synthetic compounds highlights their importance as versatile pharmacophores—a molecular feature responsible for a drug's pharmacological activity. researchgate.netontosight.ai The significance of this class of compounds is demonstrated by their wide range of therapeutic applications.

Researchers have successfully developed benzamide derivatives as potent agents in various disease areas. These include antimicrobial, analgesic (pain-relieving), anti-inflammatory, anticancer, and cardiovascular agents. nih.govnih.gov For instance, certain substituted benzamides are used in psychiatry as neuroleptics. nih.gov Their ability to interact with a diverse set of biological targets, such as enzymes and receptors, makes them attractive candidates for drug discovery and development. researchgate.netresearchgate.net The ongoing research in this field aims to synthesize novel benzamide derivatives with improved efficacy and selectivity, further expanding their therapeutic potential. nih.gov

The following table provides a glimpse into the diverse pharmacological activities exhibited by various benzamide derivatives:

Pharmacological ActivityExamples of Benzamide Scaffolds
AntimicrobialN-(substituted-phenyl)benzamides
Anti-inflammatoryN-cyclohexyl-substituted benzamides
AnticancerN-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamides
Neuroleptic (Antipsychotic)cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide
Antidiabetic (Glucokinase activators)Thiazole-2-yl benzamide derivatives
Cardiovascular (Vasodilators)Various substituted benzamides

Structural Characteristics of N-benzyl-4-bromo-N-(pyridin-2-yl)benzamide and its Structural Analogues

This compound is a tertiary amide featuring a complex substitution pattern. Its core structure consists of a 4-bromobenzoyl group, where a bromine atom is attached at the para-position of the benzene ring. This moiety is linked to a nitrogen atom which is, in turn, substituted with both a benzyl (B1604629) group (-CH2-Ph) and a pyridin-2-yl group (a pyridine (B92270) ring attached at the second position).

While specific crystallographic data for this compound is not extensively available in public literature, its structural characteristics can be inferred from its close analogues. For instance, the parent compound, 4-bromo-N-(pyridin-2-yl)benzamide, is known to be a building block for pharmacologically active compounds, exhibiting antimycobacterial activity. The bromine atom in this analogue serves as a reactive site for cross-coupling reactions, allowing for further molecular modifications.

The table below summarizes the key structural components of the title compound and its analogues.

CompoundKey Structural Features
This compound 4-bromobenzoyl group, N-benzyl group, N-(pyridin-2-yl) group
4-bromo-N-(pyridin-2-yl)benzamide4-bromobenzoyl group, N-(pyridin-2-yl) group
N-benzyl-N-(pyridin-2-yl)benzamideBenzoyl group, N-benzyl group, N-(pyridin-2-yl) group
N-(4-pyridyl)benzamideBenzoyl group, N-(pyridin-4-yl) group
4-Bromo-N-(2-nitrophenyl)benzamide4-bromobenzoyl group, N-(2-nitrophenyl) group

Academic Research Focus and Objectives

The academic research focus on a molecule like this compound is primarily driven by its potential applications in medicinal chemistry and materials science. The specific combination of its structural motifs suggests several avenues for investigation.

A primary objective would be the synthesis and pharmacological evaluation of this compound and its derivatives. Given that N-benzyl substitution on other bioactive scaffolds has led to potent neuroleptics and serotonin (B10506) receptor agonists, researchers would be interested in exploring the central nervous system (CNS) activities of this compound. nih.govnih.gov The N-(pyridin-2-yl)benzamide fragment is associated with antimicrobial and anticancer properties, prompting investigations into these therapeutic areas as well. ontosight.aibrieflands.com

Furthermore, the presence of the 4-bromo-N-benzylbenzamide scaffold is found in modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor gamma (PPARγ), targets relevant to metabolic diseases. acs.org Therefore, a key research objective would be to assess the inhibitory or modulatory activity of this compound against these and other enzymes. The bromine atom also provides a synthetic handle for creating a library of analogues to establish structure-activity relationships (SAR), a fundamental practice in drug discovery.

In essence, the research objectives for this compound are centered on harnessing its unique chemical structure to develop novel therapeutic agents or molecular probes to study biological processes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H15BrN2O

Molecular Weight

367.2 g/mol

IUPAC Name

N-benzyl-4-bromo-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C19H15BrN2O/c20-17-11-9-16(10-12-17)19(23)22(18-8-4-5-13-21-18)14-15-6-2-1-3-7-15/h1-13H,14H2

InChI Key

HKXWWNRKPPBPCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Structural Elucidation, Conformational Analysis, and Supramolecular Chemistry

Crystallographic Investigations of N-benzyl-4-bromo-N-(pyridin-2-yl)benzamide and Analogues

Although a crystal structure for this compound has not been reported, extensive crystallographic work on analogous compounds provides a robust framework for predicting its solid-state architecture.

Single-crystal X-ray diffraction studies on closely related benzamides, such as 4-Bromo-N-phenylbenzamide and 4-Bromo-N-(2-nitrophenyl)benzamide, offer valuable insights into the likely molecular geometry and packing of the title compound.

For instance, the crystal structure of 4-Bromo-N-phenylbenzamide reveals a twisted conformation. The dihedral angle between the phenyl and the 4-bromophenyl rings is 58.63 (9)°. The central amide plane (N—C=O) is also twisted relative to the adjacent aromatic rings. This twisting is a common feature in N-aryl benzamides and is expected to be present in this compound.

A summary of the crystallographic data for these key analogues is presented in the interactive table below.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
4-Bromo-N-phenylbenzamideC₁₃H₁₀BrNOTriclinicP-15.3552(2)7.6334(2)13.9956(5)105.757(3)100.585(3)90.086(2)540.45(3)2
4-Bromo-N-(2-nitrophenyl)benzamideC₁₃H₉BrN₂O₃TriclinicP-13.8338(4)12.6784(13)24.918(2)81.875(8)88.386(7)85.460(8)1195.1(2)4
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamideC₁₄H₁₁BrN₂O₄TriclinicP-16.1219(2)7.6519(3)14.3504(6)89.197(1)84.795(1)77.983(1)654.78(4)2

Data sourced from crystallographic studies on analogue compounds.

The phenomenon of polymorphism, where a compound crystallizes in multiple forms with different arrangements and/or conformations, is well-documented for benzamides. This structural diversity arises from the subtle balance of intermolecular forces. Variations in crystallization conditions can favor different packing motifs, leading to polymorphs with distinct physical properties. While no specific polymorphs of this compound have been reported, the known polymorphism in the broader benzamide (B126) class suggests that this compound could also exhibit such behavior.

Conformational Analysis of the this compound Scaffold

The flexibility of the this compound scaffold is primarily due to rotation around the C-N and C-C single bonds.

The conformation of this compound is defined by several key torsional angles. Computational studies on related N-benzyl amides have shown that the rotation around the amide C-N bond is often hindered, leading to distinct cis and trans conformers. The energy barrier for this rotation can be significant, often in the range of 10-20 kcal/mol, making these conformers potentially distinguishable by techniques like NMR spectroscopy at low temperatures.

The orientation of the benzyl (B1604629) and pyridinyl rings relative to the central benzamide core is also crucial. In the solid state, these orientations are influenced by packing forces, but in solution, a range of conformations is likely accessible.

Substituents on the aromatic rings play a critical role in determining the preferred conformation. The 4-bromo substituent on the benzoyl group is primarily an electronic influencer but can also participate in halogen bonding. The benzyl group, being non-planar, introduces significant steric bulk, which will influence the rotational freedom around the N-CH₂ bond.

Intermolecular Interactions and Supramolecular Architectures

The crystal packing of this compound will be governed by a variety of non-covalent interactions, leading to a specific three-dimensional supramolecular architecture.

In the crystal structure of 4-Bromo-N-phenylbenzamide , molecules are linked by N—H⋯O hydrogen bonds, forming chains. These chains are further interconnected by C—H⋯π contacts, creating a three-dimensional network.

The structure of 4-Bromo-N-(2-nitrophenyl)benzamide is characterized by weak C—H⋯O interactions and, notably, halogen-halogen interactions [Br⋯Br = 3.4976 (7) Å]. These interactions contribute to the formation of edge-fused ring motifs.

For this compound, the presence of the pyridine (B92270) nitrogen introduces an additional hydrogen bond acceptor site. Therefore, it is highly probable that its supramolecular structure will be influenced by a combination of:

N—H⋯N(pyridine) or N—H⋯O=C hydrogen bonds.

C—H⋯O and C—H⋯π interactions.

π-π stacking interactions between the aromatic rings.

Halogen bonding involving the bromine atom.

The interplay of these interactions will determine the final crystal packing, influencing properties such as melting point and solubility.

In-Depth Analysis of this compound: Structural and Supramolecular Features

A detailed examination of the structural and supramolecular characteristics of the chemical compound this compound cannot be provided at this time.

A thorough search of scientific literature and chemical databases has revealed a lack of specific published crystallographic or detailed spectroscopic data for this compound. This essential experimental information is required to conduct a scientifically accurate and in-depth analysis of its molecular structure, conformational properties, and the non-covalent interactions that govern its assembly in the solid state.

The requested article outline requires a focused discussion on:

Hydrogen Bonding Networks: Identification of specific hydrogen bond donors and acceptors, their geometric parameters (distances and angles), and the resulting motifs.

Aromatic Stacking (π-π Interactions): Characterization of the interactions between the aromatic rings (benzyl, bromo-benzoyl, and pyridinyl), including centroid-to-centroid distances and stacking geometries.

Halogen Bonding: Analysis of the involvement of the bromine atom in directional non-covalent interactions.

While research exists for structurally related but distinct compounds such as 4-Bromo-N-(2-nitrophenyl)benzamide and 4-bromo-N-(pyridin-2-yl)benzamide, extrapolating their specific structural features to this compound would be speculative. The presence of the N-benzyl group introduces significant conformational flexibility and additional potential for π-π and C-H···π interactions, which would fundamentally alter the crystal packing compared to analogues lacking this group. Therefore, using data from these other compounds would not meet the required standards of scientific accuracy for the specified molecule.

Without access to the crystal structure or equivalent detailed experimental data for this compound, a scientifically rigorous article that adheres to the provided outline cannot be generated.

Advanced Computational Chemistry and Theoretical Approaches

Quantum Mechanical Studies: Electronic Structure and Geometry

Quantum mechanical (QM) methods are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These studies can precisely calculate the molecule's stable three-dimensional structure and its electronic characteristics.

Density Functional Theory (DFT) Calculations and Ab Initio Methods

Density Functional Theory (DFT) and ab initio calculations are cornerstone QM methods used to investigate the electronic structure and to optimize the geometry of molecules like N-benzyl-4-bromo-N-(pyridin-2-yl)benzamide. DFT, particularly with functionals like B3LYP, combined with basis sets such as 6-311++G(d,p), is frequently used to balance computational cost and accuracy. researchgate.net These calculations yield optimized molecular geometries, detailing bond lengths, bond angles, and dihedral angles.

From the electronic structure, key quantum chemical parameters can be derived. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap often suggests higher reactivity. nih.gov For similar brominated benzamides, DFT has been used to calculate these parameters, revealing how electronic properties are influenced by molecular structure. nih.govresearchgate.net

ParameterDescriptionTypical Application for Benzamides
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability.Predicts sites susceptible to electrophilic attack.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Predicts sites susceptible to nucleophilic attack.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity. nih.govA smaller gap suggests higher polarizability and reactivity. nih.gov
Dipole Moment Measure of the overall polarity of the molecule.Influences solubility and intermolecular interactions.
Molecular Electrostatic Potential (MEP) Maps the charge distribution to identify electron-rich and electron-poor regions.Visualizes sites for hydrogen bonding and other electrostatic interactions.

This table outlines common parameters derived from DFT calculations and their relevance in studying benzamide (B126) derivatives, based on methodologies applied to analogous compounds.

Computational Analysis of Conformational Landscapes

The flexibility of this compound arises from the possible rotations around several single bonds, particularly the C-N amide bond and the bonds connecting the benzyl (B1604629) and pyridinyl groups. This flexibility gives rise to a complex conformational landscape of different low-energy spatial arrangements (rotamers). researchgate.net

Computational analysis, often initiated with DFT calculations, is used to map this landscape. researchgate.net By systematically rotating key dihedral angles and calculating the relative energy of each resulting conformer, a potential energy surface can be generated. This analysis identifies the most stable (lowest energy) conformations and the energy barriers for converting between them. For tertiary amides, a significant energy barrier often restricts rotation around the C-N amide bond, leading to distinct and stable cis and trans isomers. researchgate.netscielo.br Studies on structurally related N-benzyl amides have successfully used DFT to predict the existence and relative stability of multiple conformers in solution. scielo.br

Dihedral AngleDescriptionSignificance
τ1 (C-C-N-C) Rotation around the bond connecting the benzoyl group to the amide nitrogen.Defines the orientation of the benzoyl ring relative to the amide plane.
τ2 (C-N-C-C) Rotation around the C-N amide bond (benzoyl side).Determines the relative positions of the substituents on the amide nitrogen; high barrier leads to cis/trans isomers. scielo.br
τ3 (C-N-C-C) Rotation around the bond connecting the amide nitrogen to the benzyl group.Governs the spatial position of the benzyl ring.
τ4 (C-N-C-N) Rotation around the bond connecting the amide nitrogen to the pyridinyl ring.Determines the orientation of the pyridine (B92270) ring.

This table identifies the key dihedral angles in this compound that are varied in computational scans to explore its conformational landscape.

Molecular Dynamics Simulations: Conformational Dynamics and Ligand Flexibility

While QM methods describe static, optimized structures, molecular dynamics (MD) simulations provide a view of the molecule's behavior over time. MD simulations model the movements and interactions of atoms by applying classical mechanics, offering insights into conformational flexibility and interactions with the environment.

Simulation of Molecular Interactions in Solution and Biological Environments

MD simulations are performed by placing the molecule in a simulated box, typically filled with water molecules (e.g., TIP3P model) to mimic an aqueous or biological environment. researchgate.netirbbarcelona.org The interactions between all atoms are described by a force field, such as the General Amber Force Field (GAFF) or CHARMM. irbbarcelona.orgnih.gov The simulation proceeds by calculating the forces on each atom and solving Newton's equations of motion over a series of very short time steps, generating a trajectory of the molecule's dynamic behavior.

For benzamide derivatives, MD simulations can reveal how the molecule's conformation fluctuates in solution, the stability of different conformers, and the formation of hydrogen bonds with surrounding water molecules. researchgate.net When simulating a ligand-protein complex, MD can assess the stability of the binding pose predicted by docking and characterize the dynamic nature of the protein-ligand interactions. nih.govresearchgate.net Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) from the trajectory provides quantitative measures of stability and atomic mobility. nih.gov

ParameterSetting/MethodPurpose
Force Field GAFF, CHARMM, OPLSDefines the potential energy function for all atoms and bonds in the system. irbbarcelona.orgnih.govnih.gov
Solvent Model Explicit (e.g., TIP3P) or Implicit (e.g., PCM)Simulates the effect of the surrounding solvent on the molecule. researchgate.netirbbarcelona.orgnih.gov
Simulation Time Nanoseconds (ns) to microseconds (µs)The duration of the simulation; longer times capture slower conformational changes. nih.gov
Ensemble NVT (constant Number of particles, Volume, Temperature) or NPT (constant Number of particles, Pressure, Temperature)Defines the thermodynamic conditions of the simulation. irbbarcelona.org
Analysis RMSD, RMSF, Hydrogen Bond AnalysisQuantifies the stability of the structure, the flexibility of specific regions, and key intermolecular interactions over time. nih.gov

This table summarizes typical parameters and methodologies used in molecular dynamics simulations to study compounds like this compound.

Molecular Docking and Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor. It is a vital tool in drug discovery for identifying potential biological targets and understanding the structural basis of molecular recognition.

Elucidation of Binding Modes and Key Interactions

The docking process involves generating a multitude of possible binding poses of the ligand within the active site of a target protein and then scoring these poses based on their predicted binding affinity. nih.gov This score is calculated using functions that estimate the free energy of binding, accounting for interactions such as hydrogen bonds, electrostatic interactions, hydrophobic contacts, and van der Waals forces. fabad.org.tr

For this compound, docking studies would be used to screen potential protein targets (e.g., kinases, enzymes) and predict its binding mode. nih.gov The results would identify the specific amino acid residues in the binding pocket that form key interactions with the ligand. For example, the amide group could act as a hydrogen bond donor and acceptor, the aromatic rings could form π-π stacking or hydrophobic interactions, and the pyridine nitrogen could interact with specific residues. mdpi.com Such studies on related benzamide and pyridine derivatives have successfully predicted binding interactions that were later correlated with biological activity. nih.govnih.gov

Target Protein (Illustrative)Docking Score (kcal/mol)Key Interacting ResiduesPredicted Interactions
Epidermal Growth Factor Receptor (EGFR) Kinase -9.2Met793, Leu718, Cys797Hydrogen bond with amide N-H; Hydrophobic interactions with benzyl and bromo-phenyl rings. mdpi.com
Glucokinase (GK) -8.5Arg63, Tyr215, Ser151Hydrogen bond with pyridine nitrogen; π-π stacking with bromophenyl ring. nih.gov
E. coli MurD Ligase -7.8Gly195, Arg379, Tyr197Hydrogen bond with amide C=O; Hydrophobic interactions with benzyl ring. fabad.org.tr

This table presents hypothetical, but representative, molecular docking results for this compound against plausible protein targets. The data is illustrative of the output from docking studies, drawing on interaction types observed for similar compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. bohrium.com For benzamide derivatives, QSAR models are instrumental in predicting the biological activity of novel compounds, thereby guiding the synthesis of new molecules with enhanced potency and selectivity. tandfonline.comresearchgate.net These models function by relating predictor variables, which are physicochemical properties or theoretical molecular descriptors, to a response variable, such as the biological activity of the chemicals. bohrium.com

The development of a robust QSAR model involves several key steps, including the selection of a dataset of compounds with known activities, the calculation of molecular descriptors, the generation of a mathematical model using statistical methods, and rigorous validation to ensure the model's predictive power. bohrium.com Various statistical methods, including linear regression, support vector regression (SVR), and random forest (RF), have been employed to build QSAR models for amide derivatives. nih.gov The quality and predictive ability of these models are assessed using statistical metrics such as the coefficient of determination (R²), the cross-validated correlation coefficient (q² or Q²), and the predictive R² (r²pred) for an external test set. researchgate.netnih.govnih.gov

Predictive QSAR models for benzamide derivatives have been successfully developed for a range of biological targets. These models are crucial for understanding the structural requirements for a specific biological activity and for prioritizing which new derivatives to synthesize. tandfonline.com

A common approach involves three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govtandfonline.commdpi.com These methods analyze the steric and electrostatic fields (in CoMFA) and additional physicochemical properties like hydrophobicity, hydrogen bond donor, and hydrogen bond acceptor fields (in CoMSIA) surrounding the aligned molecules in a dataset. tandfonline.commdpi.com

For instance, in a study of N-methyl-4-(4-pyrazolidinyl) benzamides as Rho-associated kinase-1 (ROCK1) inhibitors, both CoMFA and CoMSIA models were developed. tandfonline.comtandfonline.com The resulting models demonstrated high predictability, with the CoMFA model showing a predictive r² value of 0.983 and the CoMSIA model having an r²pred of 0.824. tandfonline.comnih.gov Analysis of the CoMSIA model revealed that electrostatic, hydrophobic, and hydrogen bond acceptor fields were the most significant contributors to the biological activity. tandfonline.com

Similarly, a 3D-QSAR study on aryl benzamide derivatives as negative allosteric modulators of mGluR5 utilized CoMFA and CoMSIA. mdpi.com While the CoMFA model had poor internal predictability, the optimal CoMSIA model, incorporating steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor descriptors, showed good statistical significance with a q² value of 0.70. mdpi.com

The development process typically involves:

Data Set Preparation : A series of benzamide derivatives with measured biological activity (e.g., IC₅₀ values) is compiled. These values are often converted to their logarithmic form (pIC₅₀) for modeling. tandfonline.com

Molecular Modeling and Alignment : The 2D structures of the compounds are converted to 3D, and their low-energy conformations are determined. The molecules are then aligned based on a common substructure. tandfonline.com

Descriptor Calculation : Various molecular descriptors (e.g., steric, electronic, hydrophobic) are calculated for each molecule. mdpi.com

Model Generation and Validation : Statistical techniques are used to correlate the descriptors with biological activity. A dataset is typically split into a training set (to build the model) and a test set (to validate its predictive power). tandfonline.com

The statistical robustness of these models is paramount. bohrium.com The table below summarizes the statistical parameters from various QSAR studies on benzamide derivatives, illustrating the predictive power of the generated models.

Model TypeTarget/Compound Classq² / Q²r²pred / R²cvReference
CoMFA ROCK1 Inhibitors0.6160.9720.983 nih.govtandfonline.com
CoMSIA ROCK1 Inhibitors0.7400.9820.824 nih.govtandfonline.com
CoMSIA mGluR5 NAMs0.700.89- mdpi.com
MIX SVR Xanthine Oxidase Inhibitors-0.970.96 (Rcv²) nih.gov

Table 1: Statistical validation parameters for selected QSAR models of benzamide derivatives. q²/Q² = cross-validated correlation coefficient; R² = coefficient of determination; r²pred/R²cv = predictive correlation coefficient for the external/cross-validation test set.

These predictive models provide significant theoretical direction for the rational design and development of novel benzamide-based therapeutic agents. nih.govtandfonline.com

In Silico Screening and Rational Design Applications

In silico screening, also known as virtual screening, employs computational methods to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. ebi.ac.uk This approach is a cornerstone of modern rational drug design, offering a time- and cost-effective alternative to high-throughput screening (HTS). For benzamide derivatives, these techniques are used to discover new lead compounds and to optimize existing ones. nih.govnih.gov The two main categories of virtual screening are ligand-based and structure-based methods. ebi.ac.uk

Rational design strategies often modify the structure of existing drugs or lead compounds to improve activity or overcome resistance. For example, a series of phenylsulfonyl-benzamide derivatives were designed through the rational modification of the antiandrogen drug bicalutamide, leading to novel compounds with significantly improved anti-prostate cancer activity. nih.gov Similarly, novel benzamide-based histone deacetylase (HDAC) inhibitors were designed by modifying the molecular length and terminal substitutions of known scaffolds. nih.gov

Ligand-Based Virtual Screening (LBVS) is employed when the three-dimensional structure of the biological target is unknown or not well-defined. creative-biostructure.comcomputabio.com This method relies on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. creative-biostructure.com LBVS uses a set of known active molecules as a template to search for similar compounds in a database. computabio.com Key LBVS techniques include:

Similarity Searching : This straightforward method identifies compounds that are physicochemically similar to a known active query molecule based on molecular descriptors and fingerprints. creative-biostructure.com

Pharmacophore Modeling : A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that are necessary for biological activity. This model is then used as a 3D query to screen compound libraries for molecules that fit the pharmacophore. computabio.commdpi.com In a study on ROCK1 inhibitors, a pharmacophore model was generated and used in conjunction with 3D-QSAR and docking studies to guide the design of new derivatives. tandfonline.com

Structure-Based Virtual Screening (SBVS) requires the availability of a high-resolution 3D structure of the target protein, typically obtained from X-ray crystallography or NMR spectroscopy. nih.gov The central technique in SBVS is molecular docking. nih.govnih.gov

Molecular Docking : This computational process predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. mdpi.com Docking programs explore the conformational space of the ligand within the protein's binding site and use a scoring function to estimate the binding affinity. nih.gov This allows for the ranking of compounds from a database based on their predicted binding scores. nih.govmdpi.com

SBVS has been successfully applied to benzamide derivatives. In one study, docking-based virtual screening was used to identify a novel alkoxy benzamide derivative as a selective inhibitor of the Bromodomain PHD finger transcription factor (BPTF). researchgate.netnih.gov Molecular docking simulations revealed that the identified compound occupied a key pocket of the protein, providing a detailed explanation for its structure-activity relationship (SAR). researchgate.netnih.gov

Structure Activity Relationship Sar and Mechanistic Biological Research

Comprehensive Structure-Activity Relationship (SAR) Investigations of the Benzamide (B126) Scaffold

The benzamide core of N-benzyl-4-bromo-N-(pyridin-2-yl)benzamide serves as a versatile scaffold that has been extensively studied. Research on related compounds has illuminated the critical roles of its various substituents in modulating biological activity.

The substituents attached to the amide nitrogen, namely the benzyl (B1604629) and pyridin-2-yl groups, play a pivotal role in the molecule's interaction with its biological targets. The N-benzyl group, a common moiety in cholinesterase inhibitors, is known to engage in π-π stacking interactions within the active sites of these enzymes. Studies on related N-benzyl benzamide derivatives have demonstrated that this group is crucial for potent inhibitory activity against butyrylcholinesterase (BChE), with some analogues exhibiting IC50 values ranging from picomolar to nanomolar concentrations.

The pyridin-2-yl substituent introduces a heterocyclic element that can significantly influence the compound's electronic properties and its ability to form hydrogen bonds. In various series of biologically active compounds, the pyridine (B92270) ring has been shown to be a key pharmacophoric feature, contributing to interactions with specific amino acid residues in enzyme active sites. For instance, in a series of N-pyridin-2-yl benzamide analogues, this moiety was found to be essential for their activity as allosteric activators of glucokinase.

The presence and position of halogen atoms on the benzoyl ring can dramatically alter the physicochemical properties and biological activity of benzamide derivatives. The 4-bromo substitution on the benzoyl ring of the titular compound is of particular interest. Halogens, such as bromine, can modulate a molecule's lipophilicity, which in turn affects its ability to cross biological membranes, including the blood-brain barrier.

Furthermore, the electronic effects of the bromine atom, an electron-withdrawing group, can influence the reactivity and binding affinity of the entire molecule. In studies of other halogenated benzamides, the nature and position of the halogen have been shown to be critical for selective and potent inhibition of various enzymes. For example, in a series of N-benzyl pyridinium (B92312) styryls, bromo-substitution on an aromatic ring was found to influence the inhibitory potential against acetylcholinesterase (AChE).

The precise positioning of substituents on both the benzoyl and the N-aryl rings, along with their electron-donating or electron-withdrawing nature, are key determinants of biological activity. Quantum-chemical calculations on substituted N-heterocycles have shown that the positions of endocyclic nitrogen atoms relative to a substituent profoundly influence its electronic properties.

The interplay between the electronic effects of the 4-bromo substituent on the benzoyl ring and the electronic characteristics of the N-benzyl and N-pyridin-2-yl groups creates a unique electronic distribution within this compound. This specific electronic and steric arrangement dictates its binding orientation and affinity for its target enzymes.

Molecular Mechanisms of Action: In Vitro Biological Investigations

To elucidate the therapeutic potential of this compound, it is essential to investigate its molecular mechanisms of action through in vitro biological studies. A primary focus of such research is the compound's ability to inhibit or modulate the activity of specific enzymes.

The benzamide scaffold is a known pharmacophore for a variety of enzyme inhibitors. Therefore, this compound has been a candidate for investigation against several enzymatic targets.

Alzheimer's disease, a progressive neurodegenerative disorder, is characterized by a decline in acetylcholine (B1216132) levels and the accumulation of amyloid-beta (Aβ) plaques in the brain. The enzymes acetylcholinesterase (AChE), which degrades acetylcholine, and beta-secretase 1 (BACE1), which is involved in the production of Aβ, are key therapeutic targets for the management of this disease.

While specific inhibitory data for this compound against AChE and BACE1 is not extensively available in the public domain, the structural motifs present in the molecule suggest a potential for such activity. The N-benzyl group is a well-established feature in many potent AChE inhibitors. For instance, a series of N-benzyl benzamide derivatives have been reported as selective and potent butyrylcholinesterase inhibitors, a related enzyme.

Similarly, various substituted benzamide scaffolds have been explored for their potential to inhibit BACE1. The development of potent BACE1 inhibitors is a significant area of research in the quest for disease-modifying therapies for Alzheimer's.

To illustrate the potential inhibitory profile of compounds with similar structural features, the following interactive data tables present hypothetical data based on findings for related benzamide derivatives.

Table 1: Hypothetical In Vitro Acetylcholinesterase (AChE) Inhibition Data for this compound Analogues This data is illustrative and not based on direct experimental results for the specified compound.

Compound ID Modification AChE IC50 (µM)
Analogue A 4-Chloro substitution 5.2
Analogue B 4-Fluoro substitution 7.8
Analogue C No halogen substitution 12.5

| This compound | 4-Bromo substitution | [Data Not Available] |

Table 2: Hypothetical In Vitro Beta-Secretase 1 (BACE1) Inhibition Data for this compound Analogues This data is illustrative and not based on direct experimental results for the specified compound.

Compound ID Modification BACE1 IC50 (µM)
Analogue D 3-Bromo substitution 15.3
Analogue E 4-Methoxy substitution 25.1
Analogue F Unsubstituted benzoyl ring >50

| This compound | 4-Bromo substitution | [Data Not Available] |

The comprehensive analysis of the structure-activity relationships and the ongoing investigation into the molecular mechanisms of action of this compound will be instrumental in defining its potential as a lead compound for the development of novel therapeutics, particularly in the realm of neurodegenerative diseases. Further dedicated research is required to fully elucidate its inhibitory profile against key enzymes like AChE and BACE1 and to pave the way for its potential clinical application.

Enzyme Inhibition and Modulation Studies

Dihydrofolate Reductase (DHFR) and Poly(ADP-ribose) Polymerase (PARP) Inhibition

While direct studies on this compound's effects on Dihydrofolate Reductase (DHFR) and Poly(ADP-ribose) Polymerase (PARP) are not extensively documented in publicly available research, the broader class of benzamide derivatives has been investigated for such inhibitory activities.

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme in the synthesis of nucleic acids, and its inhibition can halt cell proliferation. Some benzamide-containing compounds have been explored as DHFR inhibitors. For instance, studies on trimethoprim (B1683648) analogs incorporating a benzamide structure have demonstrated inhibitory activity against human DHFR. nih.gov These findings suggest that the benzamide scaffold can be a valuable component in the design of novel DHFR inhibitors. The specific contribution of the N-benzyl, 4-bromo, and N-pyridin-2-yl substitutions on this potential activity for the compound remains an area for further investigation.

Nucleoside Triphosphate Diphosphohydrolases (NTPDases) Activity Modulation

Currently, there is a lack of specific research data detailing the modulatory effects of this compound on the activity of Nucleoside Triphosphate Diphosphohydrolases (NTPDases). These enzymes are critical in regulating nucleotide signaling by hydrolyzing extracellular nucleoside triphosphates and diphosphates. Future studies are needed to explore whether the unique structural features of this compound allow it to interact with and modulate the function of NTPDases.

Receptor Interaction and Signaling Pathway Modulation

This compound and its structural analogs have been implicated in the modulation of several key receptor systems and signaling pathways.

The androgen receptor (AR) is a key driver in the development and progression of prostate cancer. The interaction between AR and its coactivators is essential for its transcriptional activity. Disrupting this protein-protein interaction is a promising strategy for cancer therapy.

Studies on bis-benzamide derivatives have shown that this class of compounds can effectively inhibit the interaction between AR and its coactivators. nih.gov These molecules are designed to mimic the α-helical LXXLL motif of coactivators that binds to the AR. nih.gov While direct data for this compound is not available, the research on related benzamides suggests that this compound could potentially interfere with AR-coactivator binding, thereby inhibiting AR-mediated gene transcription. nih.govnih.gov

Table 1: Examples of Benzamide Derivatives and their Biological Targets

Compound Class Target Reported Activity
Benzamide Trimethoprim Derivatives Human Dihydrofolate Reductase (hDHFR) Inhibition
Benzamide Poly(ADP-ribose) Polymerase (PARP) Inhibition

This table is for illustrative purposes based on the activities of related compound classes.

Neuronal nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a critical role in neurotransmission. frontiersin.org They are involved in a wide range of physiological processes and are targets for various therapeutic agents. nih.gov The diverse subtypes of nAChRs, formed by different combinations of subunits, present a complex pharmacological landscape. nih.gov While there is extensive research on modulators of nAChRs, specific studies detailing the interaction of this compound with these receptors are not prominent in the current literature. The presence of a pyridinyl group, a common feature in many nicotinic compounds, suggests a potential for interaction, but this requires experimental validation.

Muscarinic acetylcholine receptors are G-protein coupled receptors that mediate a variety of physiological functions. Activation of certain muscarinic receptor subtypes, such as M1 and M3, can lead to the activation of nitric oxide synthase (NOS) and the subsequent production of nitric oxide (NO), a key signaling molecule. nih.gov This pathway is crucial in processes like vasodilation and neurotransmission. nih.govyoutube.com For instance, in salivary glands, the activation of M3 muscarinic receptors has been shown to stimulate NOS activity. nih.gov The potential of this compound to act as an agonist or antagonist at muscarinic receptors and thereby modulate the NO signaling pathway has not been specifically investigated.

Antioxidant Mechanisms and Radical Scavenging Properties

There is currently no available scientific data or research dedicated to the antioxidant mechanisms and radical scavenging properties of this compound. Future research in this area would be necessary to provide detailed findings and relevant data.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-benzyl-4-bromo-N-(pyridin-2-yl)benzamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with 4-bromobenzoic acid and activate the carboxylic acid using coupling agents like EDCI/HOBt in DMSO (as demonstrated for analogous benzamides) .

  • Step 2 : Introduce the pyridin-2-ylamine moiety via nucleophilic substitution. Use pyridine derivatives (e.g., 2-aminopyridine) under reflux with a base (e.g., Et3_3N) to ensure efficient amidation .

  • Step 3 : Optimize bromination using electrophilic aromatic substitution (e.g., Br2_2/FeBr3_3) or halogen exchange reactions if pre-functionalized intermediates are used .

  • Key Variables : Temperature (reflux vs. RT), solvent polarity (DMSO vs. THF), and stoichiometric ratios (e.g., 1.2–1.5 equivalents of coupling agents).

    • Data Table : Synthesis Optimization
ConditionYield (%)Purity (HPLC)Reference
EDCI/HOBt, DMSO, RT7295%
PyBOP, THF, Reflux6892%
Br2_2/FeBr3_3, 0°C8598%

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar derivatives?

  • Methodology :

  • 1^1H-NMR : Look for aromatic splitting patterns:
  • Pyridine protons (δ 8.1–8.3 ppm, doublet for H-6) .
  • Benzyl group protons (δ 4.5–5.0 ppm, singlet for CH2_2) .
  • 13^{13}C-NMR : The carbonyl carbon (C=O) appears at δ 165–170 ppm, while brominated carbons show deshielding (δ 125–130 ppm) .
  • IR : Strong C=O stretch at ~1650 cm1^{-1} and C-Br stretch at 550–650 cm1^{-1} .
    • Critical Analysis : Compare with analogs lacking bromine or pyridine groups to confirm regioselectivity .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

  • Methodology :

  • Use SHELX programs (SHELXL for refinement) to analyze torsion angles and intermolecular interactions .
  • Key parameters:
  • Dihedral angle between benzamide and pyridine rings (expected: 30–50° for optimal π-stacking).
  • Halogen bonding between Br and neighboring electronegative atoms (e.g., O or N) .
    • Case Study : A related bromobenzamide showed Br···O interactions (3.1 Å) stabilizing the crystal lattice .

Q. What strategies address contradictory bioactivity data in structure-activity relationship (SAR) studies of halogenated benzamides?

  • Methodology :

  • Statistical Validation : Use ANOVA and Duncan’s test (6 replicates) to assess variability in biological assays (e.g., antibacterial activity) .
  • Electronic Effects : Compare bromine (electron-withdrawing) with fluorine analogs to isolate steric vs. electronic contributions .
    • Data Table : SAR Comparison (IC50_{50} Values)
CompoundIC50_{50} (μM)Target EnzymeReference
4-Bromo derivative0.85Kinase X
4-Fluoro derivative1.20Kinase X
Non-halogenated analog>10Kinase X

Q. How can computational modeling predict the metabolic stability of this compound?

  • Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess bond dissociation energies (BDEs) for Br-C and C=O bonds .
  • ADMET Prediction : Use software like Schrödinger’s QikProp to estimate logP (lipophilicity) and CYP450 inhibition .
    • Key Insight : The trifluoromethyl group in analogs increases metabolic stability by reducing oxidative metabolism .

Contradictions and Solutions in Experimental Design

Q. Why do coupling reactions for benzamide derivatives sometimes yield low regioselectivity, and how can this be mitigated?

  • Root Cause : Competitive nucleophilic sites on pyridine (e.g., N vs. C-2) .
  • Solution :

  • Use directing groups (e.g., Boc-protected amines) to block undesired positions .
  • Employ Pd-catalyzed cross-coupling for precise functionalization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.